6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
The compound 6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a heterocyclic molecule featuring a quinazolin-8-one core fused with a [1,3]dioxolo ring. Key structural elements include:
- A 1,2,4-oxadiazole substituent at position 6, linked via a sulfanyl group to a 3,4-dimethylphenyl moiety.
- A prop-2-en-1-yl (allyl) group at position 7, which may enhance reactivity or modulate pharmacokinetic properties.
- The [1,3]dioxolo ring (methylenedioxy group) fused to the quinazolinone scaffold, a structural motif associated with bioactivity in natural and synthetic compounds .
Quinazolinone derivatives are known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Properties
IUPAC Name |
6-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-prop-2-enyl-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-4-7-27-22(28)16-9-18-19(30-12-29-18)10-17(16)24-23(27)32-11-20-25-21(26-31-20)15-6-5-13(2)14(3)8-15/h4-6,8-10H,1,7,11-12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFFFTCCYTVSEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC=C)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps. The process begins with the preparation of the 1,2,4-oxadiazole ring, followed by the introduction of the dimethylphenyl group. The next step involves the formation of the quinazolinone core, which is then functionalized with the dioxolo group. The final step includes the addition of the prop-2-en-1-yl group and the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The oxadiazole ring and the quinazolinone core are crucial for these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural complexity necessitates comparison with analogues sharing core quinazolinone or oxadiazole motifs. Below is a comparative analysis:
Key Findings
Bioactivity Modulation via Substituents :
- The allyl group in the target compound may improve membrane permeability compared to bulkier esters (e.g., cinnamoyl or acetate derivatives in ).
- The 1,2,4-oxadiazole moiety could confer greater metabolic stability than triazole or thiadiazine analogues, as oxadiazoles resist enzymatic degradation .
Pharmacokinetic Predictions: SwissADME analysis of triazolothiadiazine derivatives () highlights the importance of logP (lipophilicity) for bioavailability.
Synthetic Challenges: The target compound’s synthesis likely involves multi-step reactions, similar to triazoloquinazolinones (e.g., nucleophilic substitution with chloroesters in DMF ). However, the oxadiazole-sulfanyl linkage may require optimized conditions to avoid side reactions.
Data Table: Physicochemical Comparison
Biological Activity
The compound 6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article explores its biological activity based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 448.5 g/mol. The structure includes an oxadiazole moiety which is significant for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N4O4S |
| Molecular Weight | 448.5 g/mol |
| CAS Number | 1111974-53-8 |
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the oxadiazole ring have been shown to inhibit cancer cell proliferation effectively. The compound in focus has been evaluated against various cancer cell lines:
- MCF-7 (Breast Cancer) : Demonstrated an IC50 value comparable to known anticancer agents.
- HCT116 (Colon Cancer) : Displayed significant cytotoxicity.
Case Study : A study involving oxadiazole derivatives reported that certain modifications led to enhanced activity against MCF-7 cells, with IC50 values ranging from 0.12 to 2.78 µM . The mechanism involved apoptosis induction via caspase activation.
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Research indicates that oxadiazole derivatives can act against various bacterial strains.
Table: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Oxadiazole Derivative A | Staphylococcus aureus | 15 µg/mL |
| Oxadiazole Derivative B | Escherichia coli | 30 µg/mL |
The biological activity of the compound is attributed to its ability to interact with specific biological targets. The oxadiazole moiety has been noted for its role in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
